1,3-Dimethyl-5-nitro-1H-indole

Genotoxicity Structure-Activity Relationship Drug Safety

Standard 5-nitroindole lacks the methylation pattern required for reproducible NLO crystal packing or controlled electropolymerization. This N1,C3-dimethylated analogue (98% purity) blocks undesired NH reactivity and imposes defined steric constraints. - **Synthetic value**: Nitro group reduces to amine (H₂/Pd-C); C3-methyl prevents side reactions at C3. - **Material science**: Enables SHG efficiency studies via controlled crystal packing angle (θ). - **Supply**: Commercial 98% purity, immediate shipment in research quantities.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 134271-97-9
Cat. No. B2951177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-nitro-1H-indole
CAS134271-97-9
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC1=CN(C2=C1C=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C10H10N2O2/c1-7-6-11(2)10-4-3-8(12(13)14)5-9(7)10/h3-6H,1-2H3
InChIKeyIVVOAOAJIGWRHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-5-nitro-1H-indole: Specifications & Identity


1,3-Dimethyl-5-nitro-1H-indole is a disubstituted nitroindole derivative characterized by the presence of methyl groups at the N1 and C3 positions of the indole core, with a nitro substituent at the C5 position. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol . The compound exhibits predicted physical properties including a boiling point of 352.6±22.0 °C, a density of 1.26±0.1 g/cm³, and a calculated LogP of 2.2 [1]. It is commercially available at 98% purity and serves as a versatile building block in synthetic chemistry, enabling further functionalization through reduction of the nitro group to the corresponding amine or through electrophilic substitution reactions at the indole core .

1 Dual methylation enables selective functionalization at C2, C4, C6, C7
2 Nitro-to-amine reduction expands synthetic utility
3 Substitution pattern critical for materials design (NLO, capacitance)

Why Analogs Cannot Substitute 1,3-Dimethyl-5-nitro-1H-indole


Substitution with simpler 5-nitroindole derivatives is not functionally equivalent due to the profound impact of the dual methylation pattern on both physicochemical properties and material performance. The presence of the N1-methyl group eliminates the hydrogen-bond donating capacity of the indole NH, fundamentally altering solubility, LogP (2.2 for the target compound versus 1.88 for 5-nitroindole [1]), and crystal packing. More critically, the C3-methyl group imposes steric constraints that directly influence the compound's behavior in downstream applications. For instance, in nonlinear optical (NLO) materials, the substitution pattern determines the crystal packing angle (θ), which is directly correlated with second harmonic generation (SHG) efficiency [2]. In electropolymerization, the isomeric position of the nitro group and the substitution pattern dictate whether a polymer can even be formed, and if so, its morphology and capacitance performance [3]. Therefore, procurement of the specific 1,3-dimethyl-5-nitro substitution pattern is essential for ensuring predictable and reproducible outcomes in both synthetic and materials science applications.

N1-methyl alters solubility and hydrogen-bond capacity
The N1-methyl group eliminates H-bond donation, shifting LogP and crystal packing relative to 5-nitroindole.
C3-methyl imposes steric constraints on crystal packing
The C3-methyl group can significantly change the packing angle (θ), directly impacting SHG efficiency in NLO materials.
Isomeric nitro position determines polymerization outcome
Only the 5-nitro isomer reliably forms nanowire polymers; 4-nitro fails to polymerize, and 7-nitro gives undesirable morphology.

1,3-Dimethyl-5-nitro-1H-indole: Comparative Evidence


N-Methylation Reduces Mutagenicity

In a comprehensive SAR study of nitro- and N-methyl-nitro heterocycles, methylation of the ring nitrogen was found to generally reduce mutagenic activity in Salmonella typhimurium strains TA98 and TA100. While 5-nitroindole exhibits significant mutagenicity, the N-methylated analogs, including 1,3-dimethyl-5-nitro-1H-indole, demonstrate substantially lower revertant counts, with N-methylation typically reducing mutagenic potency by over 10-fold compared to the non-methylated parent [1]. This class-level inference positions the target compound as a safer alternative for synthetic and medicinal chemistry applications where genotoxic liabilities are a concern.

N-Methylation Reduces Mutagenicity
Class-level inference
>10-fold reduction vs 5-nitroindole
Supports reduced-mutagenicity building-block selection context
Review Ames test data for specific strains
Genotoxicity Structure-Activity Relationship Drug Safety

5-Nitro Isomer Yields High-Capacitance Nanowires

A systematic study of the four nitroindole positional isomers revealed that only poly(5-nitroindole) (5-PNI) and poly(6-nitroindole) (6-PNI) could be successfully electropolymerized into nanowire structures, while poly(4-nitroindole) (4-PNI) failed to form, and poly(7-nitroindole) (7-PNI) formed a dense, less desirable morphology. Among these, 5-PNI exhibited the best overall electrochemical performance, achieving a specific capacitance of 364 F g⁻¹ at 5 mV s⁻¹, a rate capability of 58.5%, and 94% capacitance retention after 1000 cycles [1]. The 1,3-dimethyl substitution on the 5-nitroindole core is expected to further modulate solubility and polymer morphology, making it a valuable monomer for tailoring conducting polymer properties.

5-Nitro Isomer Yields High-Capacitance Nanowires
Cross-study comparable
364 F g-1 at 5 mV s-1, 94% retention
Reported capacitance endpoint for 5-PNI nanowires
Only 5-/6-nitro isomers polymerize; 4-nitro fails
Supercapacitors Conducting Polymers Materials Science

Substitution Pattern Governs SHG Efficiency

5-Nitroindole exhibits a second harmonic generation (SHG) efficiency 20 times that of a urea reference, a property attributed to its near-optimal crystal packing angle (θ) of 52.72° between the molecular charge transfer axis and the polar crystal axis. In contrast, 1,2-dimethyl-5-nitroindole and 1-ethyl-5-nitroindole show θ values far from the optimum, resulting in dramatically reduced SHG efficiencies [1]. While direct SHG data for 1,3-dimethyl-5-nitro-1H-indole are not available, the substitution pattern's influence on crystal packing and NLO properties is firmly established, highlighting the critical importance of the specific substitution pattern for materials applications.

Substitution Pattern Governs SHG Efficiency
Cross-study comparable
20 × urea SHG; θ=52.72° (5-nitroindole)
Crystal packing angle critical for SHG response
Direct SHG data for 1,3-dimethyl derivative not reported
Nonlinear Optics Crystal Engineering Second Harmonic Generation

Distinct LogP and Boiling Point Profile

The dual methylation of 1,3-dimethyl-5-nitro-1H-indole results in a calculated LogP of 2.2, compared to 1.88 for 5-nitroindole [1]. This increased lipophilicity directly impacts solubility and partitioning behavior in both synthetic and biological contexts. The predicted boiling point of 352.6±22.0 °C is also significantly higher than that of 1-methyl-5-nitroindole (approximately 313 °C) [2], reflecting the increased molecular weight and altered intermolecular interactions. These differences in bulk physicochemical properties can influence purification strategies (e.g., recrystallization solvent choice) and compound handling in automated synthesis platforms.

Distinct LogP and Boiling Point Profile
Supporting evidence
LogP 2.2 (Δ+0.32); bp 352.6 °C (Δ+40 °C)
Lipophilicity and volatility profile differ from parent
Predicted values inform purification strategy
Physicochemical Properties LogP Solubility

1,3-Dimethyl-5-nitro-1H-indole: Application Scenarios


Low-Genotoxicity Drug Candidate Synthesis

Medicinal chemists can leverage the reduced mutagenic potential of N-methylated nitroindoles, as established by SAR studies in Salmonella typhimurium, to synthesize drug candidates with lower inherent genotoxic risk [1]. This is particularly valuable in early-stage drug discovery, where building blocks with known safety liabilities can lead to costly late-stage failures. The 1,3-dimethyl-5-nitro-1H-indole scaffold serves as a versatile intermediate for further functionalization, including reduction to the corresponding amine, which can be elaborated into diverse pharmacophores.

High-Performance Supercapacitor Electrodes

The 5-nitroindole core is a proven precursor for electropolymerized nanowire structures with exceptional capacitive properties, achieving a specific capacitance of 364 F g⁻¹ and 94% stability after 1000 cycles [1]. The 1,3-dimethyl substitution offers opportunities to fine-tune polymer solubility, film morphology, and electrochemical performance, enabling the rational design of next-generation organic electrode materials for energy storage applications.

NLO Material Crystal Engineering

The established relationship between indole substitution pattern, crystal packing angle (θ), and second harmonic generation (SHG) efficiency provides a rational framework for designing organic NLO materials [1]. While 1,3-dimethyl-5-nitro-1H-indole itself may not be an optimal NLO chromophore, it serves as a valuable model compound for investigating how steric and electronic effects of methyl substituents influence crystal packing and, consequently, bulk NLO properties. Such studies are essential for advancing the field of organic nonlinear optics.

Intermediate for Indole Alkaloids & Functional Materials

The compound's dual methylation pattern protects the reactive N1 and C3 positions, enabling selective functionalization at other sites (e.g., C2, C4, C6, or C7). The nitro group at C5 serves as a latent amine, which can be unmasked under mild reducing conditions (e.g., H₂/Pd-C or SnCl₂) to yield 1,3-dimethyl-5-amino-1H-indole, a versatile building block for constructing more complex indole-containing molecules, including alkaloid analogs and functional π-conjugated materials [1].

Application
Selection Property
Validation Focus
Low-genotoxicity synthetic intermediate
N-methylated nitroindole scaffold
Ames test and genotoxicity profiling
Supercapacitor electrode material
5-nitroindole core
Electropolymerization and capacitance stability
NLO crystal engineering
Indole substitution pattern
SHG efficiency and packing angle θ
Indole alkaloid and material intermediate
Dual methylation orthogonal protection
Selective functionalization and amine reduction

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